Cyclohexyl(3-cyclopentylphenyl)methanone
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Overview
Description
Cyclohexyl(3-cyclopentylphenyl)methanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexyl group attached to a methanone moiety, which is further connected to a 3-cyclopentylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-cyclopentylphenyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 3-cyclopentylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts such as aluminum chloride can enhance the efficiency of the reaction, leading to higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3-cyclopentylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(3-cyclopentylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Cyclohexyl(3-cyclopentylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylphenylmethanone: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylphenylmethanone: Lacks the cyclohexyl group, resulting in different chemical properties.
Cyclohexyl(4-cyclopentylphenyl)methanone: Similar structure but with the cyclopentyl group at a different position.
Uniqueness
Cyclohexyl(3-cyclopentylphenyl)methanone is unique due to the specific positioning of the cyclopentyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63297-33-6 |
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Molecular Formula |
C18H24O |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
cyclohexyl-(3-cyclopentylphenyl)methanone |
InChI |
InChI=1S/C18H24O/c19-18(15-9-2-1-3-10-15)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2 |
InChI Key |
QOMZYNQFQGWGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3CCCC3 |
Origin of Product |
United States |
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